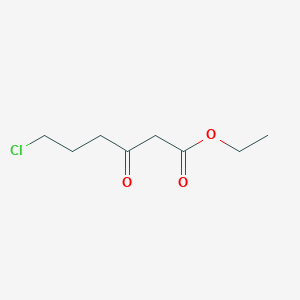
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex organic molecule. It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction . For example, the structure of Microsomal P450 2A6 with the inhibitor N-Methyl(5-(pyridin-3-yl)furan-2-yl)methanamine has been determined . The amine side chain coordinated to the heme iron, and the pyridyl moiety was positioned to accept a hydrogen bond from Asn297 .科学的研究の応用
Synthesis and Antibacterial Evaluation
A significant area of research involving sulfonamide derivatives focuses on their synthesis and evaluation as antibacterial agents. For instance, the synthesis of novel heterocyclic compounds containing a sulfonamido moiety aims to explore their use as antibacterial agents, with certain derivatives showing high activities against various bacteria strains (Azab, Youssef, & El-Bordany, 2013). This illustrates the potential of sulfonamide derivatives in developing new antibiotics or antimicrobial agents.
Material Science and Corrosion Inhibition
In material science, sulfonamide derivatives have been tested as corrosion inhibitors for metals in acidic mediums. For example, 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and related compounds have shown promise as inhibitors for mild steel corrosion in sulfuric acid solutions, indicating their potential in protecting industrial materials from corrosive damage (Sappani & Karthikeyan, 2014).
Pharmaceutical Applications
Sulfonamide-based compounds have been extensively investigated for their pharmaceutical applications, particularly due to their broad spectrum of biological activities. Research into furazan and furoxan sulfonamides, for instance, has demonstrated their strong inhibition against carbonic anhydrase isoforms, suggesting potential applications in treating glaucoma and lowering intraocular pressure more effectively than some existing medications (Chegaev et al., 2014).
作用機序
Target of Action
Similar compounds have been known to interact with cytochrome p450 2a6 , a key enzyme involved in drug metabolism and bioactivation of carcinogens.
Action Environment
Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the action, efficacy, and stability of the compound . .
生化学分析
Biochemical Properties
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit high coumarin 7-hydroxylase activity, which is crucial for the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide . Additionally, it is competent in the metabolic activation of aflatoxin B1, a potent carcinogen . The interactions of this compound with cytochrome P450 enzymes, particularly cytochrome P450 2A6, highlight its importance in drug metabolism and detoxification processes .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to alterations in the expression of genes involved in drug metabolism and detoxification .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with cytochrome P450 enzymes. By binding to the active site of cytochrome P450 2A6, the compound can modulate the enzyme’s activity, leading to the hydroxylation of substrates such as coumarin and anti-cancer drugs . This interaction is crucial for the metabolic activation of these compounds, which can subsequently exert their therapeutic effects. Additionally, the compound’s ability to activate aflatoxin B1 highlights its role in the metabolic activation of carcinogens .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various experimental conditions, making it suitable for long-term studies
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed that its effects vary with different dosages. At lower doses, the compound exhibits beneficial effects by enhancing the activation of anti-cancer drugs and facilitating detoxification processes . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These interactions facilitate the hydroxylation and activation of various substrates, including anti-cancer drugs and carcinogens . The compound’s role in these metabolic pathways underscores its potential as a modulator of drug metabolism and detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Investigating the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-10-15(11(2)22-18-10)23(19,20)17-9-12-5-3-7-16-14(12)13-6-4-8-21-13/h3-8,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRJGICNPOMGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2972961.png)

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2972963.png)
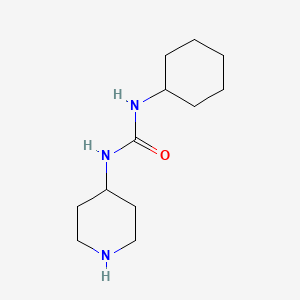
![[4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2972968.png)
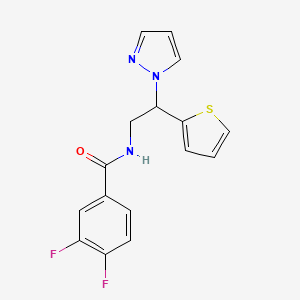

![2-[(2-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2972973.png)
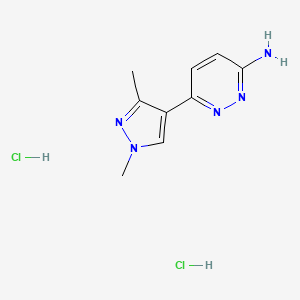
![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2972977.png)
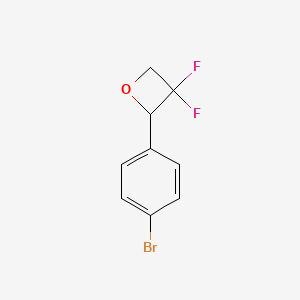
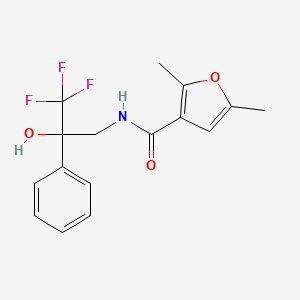
![3-({4-[2,4-Di(tert-pentyl)phenoxy]butyl}amino)-1,1,1-trifluoro-2-propanol](/img/structure/B2972982.png)
